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molecular formula C7H14ClNO3S B8789017 4-[(3-Chloropropyl)sulfonyl]morpholine CAS No. 21297-82-5

4-[(3-Chloropropyl)sulfonyl]morpholine

Cat. No. B8789017
M. Wt: 227.71 g/mol
InChI Key: WKNBIINFAYTUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859572B2

Procedure details

The procedure used for the preparation of Intermediate D was used to prepare the title compound from 3-chloropropanesulfonyl chloride and morpholine. High vacuum drying gave the title compound (1.3 g, 104%): 1H NMR (CDCl3) δ: 2.20-2.29 (2H, m), 3.02 (2H, dd), 3.20-3.23 (4H, m), 3.64 (2H, t), 3.68-3.72 (4H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][S:5](Cl)(=[O:7])=[O:6].[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>>[Cl:1][CH2:2][CH2:3][CH2:4][S:5]([N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Intermediate D
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCS(=O)(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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